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3-(5-Cyano-2-fluorophenyl)-2-methylbenzoic acid
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Overview
Description
3-(5-Cyano-2-fluorophenyl)-2-methylbenzoic acid is an organic compound that features a benzoic acid core substituted with a cyano group and a fluorine atom on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Cyano-2-fluorophenyl)-2-methylbenzoic acid typically involves multi-step organic reactions. One common route includes the following steps:
Nitration and Reduction: The starting material, 2-fluorotoluene, undergoes nitration to introduce a nitro group, followed by reduction to form 2-fluoroaniline.
Cyanation: The 2-fluoroaniline is then subjected to a Sandmeyer reaction to introduce the cyano group, forming 5-cyano-2-fluoroaniline.
Coupling Reaction: The 5-cyano-2-fluoroaniline is coupled with a benzoic acid derivative under appropriate conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(5-Cyano-2-fluorophenyl)-2-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid.
Reduction: The cyano group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 3-(5-Cyano-2-fluorophenyl)-2-carboxybenzoic acid.
Reduction: 3-(5-Amino-2-fluorophenyl)-2-methylbenzoic acid.
Substitution: 3-(5-Cyano-2-methoxyphenyl)-2-methylbenzoic acid.
Scientific Research Applications
3-(5-Cyano-2-fluorophenyl)-2-methylbenzoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 3-(5-Cyano-2-fluorophenyl)-2-methylbenzoic acid depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The cyano and fluorine substituents can enhance binding affinity and selectivity through electronic and steric effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Cyano-2-fluorophenyl)-5-methoxybenzoic acid
- 3-(5-Cyano-2-fluorophenyl)-4-methylbenzoic acid
- 3-(5-Cyano-2-fluorophenyl)-benzoic acid
Uniqueness
3-(5-Cyano-2-fluorophenyl)-2-methylbenzoic acid is unique due to the specific positioning of the cyano and fluorine groups, which can significantly influence its chemical reactivity and biological activity. The presence of the methyl group at the 2-position further distinguishes it from other similar compounds, potentially offering different steric and electronic properties.
Properties
IUPAC Name |
3-(5-cyano-2-fluorophenyl)-2-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO2/c1-9-11(3-2-4-12(9)15(18)19)13-7-10(8-17)5-6-14(13)16/h2-7H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXOOIUDPUFMPQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)O)C2=C(C=CC(=C2)C#N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20689795 |
Source
|
Record name | 5'-Cyano-2'-fluoro-2-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20689795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261891-17-1 |
Source
|
Record name | 5'-Cyano-2'-fluoro-2-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20689795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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